molecular formula C17H18N4O B6785795 N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide

Cat. No.: B6785795
M. Wt: 294.35 g/mol
InChI Key: RREVCHFOJXGRGG-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide is a complex organic compound that features a triazole ring and a dihydronaphthalene moiety

Properties

IUPAC Name

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-16(14-9-8-11-4-1-2-5-13(11)10-14)19-17-18-15(20-21-17)12-6-3-7-12/h1,4,8-10,12H,2-3,5-7H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREVCHFOJXGRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NN2)NC(=O)C3=CC4=C(C=CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the cyclobutyl group. The dihydronaphthalene moiety is then synthesized and coupled with the triazole intermediate under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydronaphthalene moiety can be oxidized to form naphthalene derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Amines.

    Substitution: Substituted carboxamides.

Scientific Research Applications

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dihydronaphthalene moiety may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide is unique due to its combination of a triazole ring and a dihydronaphthalene moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

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